molecular formula C11H7ClN2O2 B1606399 4-Chloro-2-phenylpyrimidine-5-carboxylic acid CAS No. 343349-20-2

4-Chloro-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B1606399
CAS No.: 343349-20-2
M. Wt: 234.64 g/mol
InChI Key: QZZQDABCMAQWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylpyrimidine-5-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid typically involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride. This reaction yields the desired compound with high efficiency . The reaction conditions generally include:

    Reagent: Phosphorus oxychloride

    Solvent: Anhydrous conditions

    Temperature: Elevated temperatures to facilitate the chlorination process

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like phosphorus oxychloride.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

4-Chloro-2-phenylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

4-Chloro-2-phenylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    2-Phenylpyrimidine-5-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-6-phenylpyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-chloro-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZQDABCMAQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356474
Record name 4-chloro-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343349-20-2
Record name 4-chloro-2-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 2
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 3
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-phenylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.